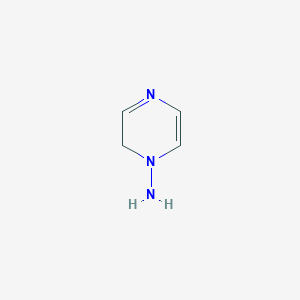

4-Aminopyrazine

Description

Structural Context within Nitrogen Heterocycles

4-Aminopyrazine belongs to the class of nitrogen-containing heterocyclic compounds. smolecule.com Its core structure consists of a pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with an amino group attached. guidechem.commdpi.com This arrangement of atoms imparts specific electronic properties and reactivity to the molecule. The pyrazine ring itself is a key feature in many biologically active compounds. mdpi.com The presence of the amino group provides a site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. guidechem.comacs.org

The structure of this compound can be compared to other aminopyridines and aminopyrimidines, which are also important classes of nitrogen heterocycles. wikipedia.orgsigmaaldrich.com The position of the nitrogen atoms and the amino group within the aromatic ring significantly influences the compound's basicity, polarity, and ability to form hydrogen bonds. nih.gov These characteristics are crucial for its interactions with biological targets and its utility in materials science. nih.govmdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H5N3 |

| Molecular Weight | 95.10 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 118-120 °C |

| Boiling Point | 250.9 ± 20.0 °C |

| Water Solubility | Sparingly soluble |

| CAS Number | 5049-61-6 |

Note: Data sourced from multiple references. guidechem.comsigmaaldrich.com

Overview of Research Disciplines and Applications

The versatile nature of this compound has led to its application in a multitude of research fields, primarily in medicinal chemistry and materials science. It serves as a crucial intermediate or building block in the synthesis of novel compounds with specific functionalities. guidechem.comchemimpex.com

Medicinal Chemistry:

In the realm of medicinal chemistry, this compound and its derivatives have been investigated for a wide range of potential therapeutic applications. They are recognized as important scaffolds in drug discovery and development. smolecule.comnih.gov Research has explored their potential as:

Anticancer agents: Some derivatives have shown cytotoxic effects on cancer cell lines. smolecule.comguidechem.com

Antimicrobial agents: Certain this compound compounds have demonstrated activity against various bacterial strains. smolecule.comguidechem.com

Antiviral agents: The pyrazine core is a component of some antiviral drugs.

Antioxidants: Aminopyrazine derivatives have been identified as potent radical scavengers and inhibitors of lipid peroxidation. ingentaconnect.com

Kinase inhibitors: Specific derivatives have been developed as inhibitors of kinases, such as Nek2, which are involved in cell division. acs.org

Antimalarial agents: Aminopyrazines have shown promise as a new class of antimalarial compounds.

Neurological disorder treatments: The pyrazine structure is a key component in the development of drugs targeting neurological conditions. chemimpex.com

The discovery that coelenteramine, a metabolite of coelenterazine (B1669285) with a 2-amino-1,4-pyrazine structure, possesses excellent antioxidant properties has spurred the development of synthetic aminopyrazine derivatives for antioxidant-based therapies. ingentaconnect.com These derivatives have been shown to protect cells from damage caused by oxidative stress. ingentaconnect.com

Materials Science:

In materials science, this compound is utilized for the creation of advanced materials with unique properties. chemimpex.com Its ability to act as a ligand in coordination chemistry allows for the development of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.comchemimpex.com These materials have potential applications in:

Gas storage and separation: Hybrid ultramicroporous materials incorporating aminopyrazine have demonstrated the ability to purify ethylene (B1197577) from gas mixtures. nih.gov

Polymers and coatings: It can be used to enhance the properties of polymers, leading to improved durability and performance. chemimpex.com

Organic semiconductor materials: The electronic properties of the pyrazine ring make it a candidate for use in the preparation of organic semiconductors for applications like organic light-emitting diodes (OLEDs). organicintermediate.com

Other Research Applications:

Beyond medicinal and materials science, this compound is also employed in:

Agrochemicals: It is used in the formulation of crop protection products. chemimpex.com

Analytical Chemistry: It can play a role in methods for detecting and quantifying other substances. chemimpex.com

Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex heterocyclic systems. guidechem.comrsc.orgscientific.net

The ongoing research into this compound and its derivatives continues to uncover new applications and expand our understanding of its fundamental chemical properties.

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3 |

|---|---|

Molecular Weight |

97.12 g/mol |

IUPAC Name |

2H-pyrazin-1-amine |

InChI |

InChI=1S/C4H7N3/c5-7-3-1-6-2-4-7/h1-3H,4-5H2 |

InChI Key |

XGSLEUZGQFYRFS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC=CN1N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminopyrazine and Its Derivatives

Strategic Approaches to 4-Aminopyrazine Core Synthesis

Direct Amination Routes to Pyrazine (B50134) Scaffolds

Direct amination involves the introduction of an amino group onto a pyrazine ring that is already formed. This can be achieved through various methods, including nucleophilic substitution on halogenated pyrazines and metal-free amination reactions.

One notable approach involves the regioselective amination of dihalo-pyrrolopyrazines. For instance, when 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines are subjected to amination reactions under metal-free conditions with microwave irradiation, 3-amino-pyrrolopyrazines are formed exclusively. rsc.org This highlights a method for selective amination at a specific position on a complex pyrazine scaffold.

Another strategy focuses on the amination of chloro-substituted pyrazine derivatives. The reaction of 5-chloro-3-(4-chlorophenyl)- Current time information in Madison County, US.acs.orgresearchgate.nettriazolo[4,3-a]pyrazine with an excess of a primary amine at room temperature for 16 hours can produce the corresponding 8-amino derivatives in yields ranging from 18% to 87%. beilstein-journals.orgbeilstein-journals.org This method demonstrates a straightforward approach to introducing diverse amine functionalities onto a complex pyrazine-containing scaffold. beilstein-journals.org A plausible mechanism for this type of reaction has been proposed, offering insights into the transformation. beilstein-journals.org

A foundational method for producing aminopyrazines starts from readily available precursors. For example, 2-aminopyrazine (B29847) can be prepared from 2-cyanopyrazine by reacting it with a sodium hypochlorite (B82951) solution and an alkali. patsnap.com The resulting 2-aminopyrazine can then undergo further modifications, such as bromination to yield 2-amino-3,5-dibromopyrazine, which serves as a versatile intermediate for subsequent substitution reactions with various amines like morpholine, piperazine (B1678402), and pyrrolidine. patsnap.com

| Starting Material | Reagents and Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Amine, Metal-free, Microwave irradiation | 3-amino-pyrrolopyrazines | Exclusive formation of the 3-amino isomer demonstrates high regioselectivity. | rsc.org |

| 5-chloro-3-(4-chlorophenyl)- Current time information in Madison County, US.acs.orgresearchgate.nettriazolo[4,3-a]pyrazine | Excess primary amine, Room temperature, 16 h | 3-(4-chlorophenyl)-N-substituted- Current time information in Madison County, US.acs.orgresearchgate.nettriazolo[4,3-a]pyrazin-8-amine | Generates a library of aminated derivatives in respectable yields (18–87%). | beilstein-journals.orgbeilstein-journals.org |

| 2-cyanopyrazine | 1. NaOH, NaOCl; 2. Br2; 3. Amine (e.g., morpholine) | 2-amino-5-bromo-3-morpholinopyrazine | A multi-step synthesis from a simple starting material to a functionalized aminopyrazine. | patsnap.com |

Catalytic Methods for Pyrazine Ring Formation

Catalytic methods provide an elegant and atom-economical way to construct the pyrazine ring. These reactions often involve the coupling of smaller, readily available building blocks.

Manganese-catalyzed dehydrogenative coupling offers a sustainable route to pyrazine derivatives. nih.gov Specifically, an acridine-based manganese pincer complex can catalyze the self-coupling of 2-amino alcohols to selectively form functionalized 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. nih.govacs.org For example, reacting 2-phenylglycinol in the presence of the manganese catalyst and a base at elevated temperatures results in a high yield of 2,5-diphenylpyrazine. acs.org

Copper-catalyzed reactions have also been developed for pyrazine synthesis. A novel method utilizing an asymmetric ligand-based catalyst, TNP-Cu@rGO, has been shown to be effective for the synthesis of pyrazine derivatives with good functional group tolerance and moderate to high yields. sioc-journal.cn Furthermore, copper can promote the dimerization of 5-aminopyrazoles, leading to the formation of pyrazole-fused pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com

Palladium catalysis is another powerful tool, particularly for creating carbon-carbon bonds. A method for the direct arylation of the pyrazine ring has been developed via a Pd-catalyzed C-H/C-H coupling reaction between a pyrazine N-oxide and a protected indole, demonstrating a regioselective C-C bond formation. rsc.org

| Catalyst System | Reactants | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Acr-PNPPh-Manganese pincer complex | 2-Amino alcohols | 2,5-Substituted pyrazines | Dehydrogenative self-coupling with liberation of H2 and water. | nih.govacs.org |

| TNP-Cu@rGO | Various substrates | Pyrazine derivatives | Good functional tolerance and moderate to high yields. | sioc-journal.cn |

| CuCl2/1,10-phenanthroline | 5-Aminopyrazoles | Dipyrazole-fused pyrazines | Switchable synthesis via direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. | mdpi.com |

| Palladium catalyst | Pyrazine N-oxide, bis-MOM-protected indole | Arylated pyrazine | Direct C-H/C-H coupling furnishes the product regioselectively. | rsc.org |

Advanced Derivatization and Functionalization Strategies

Once the aminopyrazine core is established, further diversification is often required to explore structure-activity relationships or tune material properties. Advanced strategies such as solid-phase synthesis, multicomponent reactions, and late-stage functionalization provide powerful tools for creating libraries of aminopyrazine derivatives.

Solid-Phase Synthesis of Aminopyrazine Derivatives

Solid-phase synthesis offers a streamlined approach for the parallel synthesis of compound libraries, facilitating purification and automation. A notable example is the development of a solid-phase methodology for N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. acs.orgnih.gov The key step in this strategy is a tandem reaction where an isothiocyanate-terminated resin reacts with an o-bromo-2-aminopyrazine to yield a cyclized 2-aminothiazolo[4,5-b]pyrazine resin. acs.orgnih.gov This resin-bound core can be further functionalized, for instance, through Suzuki coupling at the C6 position or by reacting with various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides, before cleavage from the solid support. acs.org This approach allows for the generation of a diverse library of compounds in good yields and purities. acs.org

The principles of solid-phase synthesis have also been applied to create libraries of other heterocyclic structures, which can be adapted for aminopyrazine derivatives. For example, the synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives on a solid support involves reductive amination onto a resin, followed by dehydrative cyclization and subsequent coupling with various amines. researchgate.net

| Synthetic Strategy | Key Intermediate | Diversification Steps | Final Product Class | Reference |

|---|---|---|---|---|

| Tandem reaction of isothiocyanate resin with o-bromo-2-aminopyrazine | Cyclized 2-aminothiazolo[4,5-b]pyrazine resin | Suzuki coupling, N-alkylation, N-acylation, N-sulfonylation | N-substituted-2-aminothiazolo[4,5-b]pyrazines | acs.orgnih.gov |

| Reductive amination followed by dehydrative cyclization | 2-amino-5-carboxylate thiazole resin | Amide coupling with various amines | 2-amino-5-carboxamide thiazole derivatives | researchgate.net |

Multicomponent and Tandem Reaction Sequences

Multicomponent reactions (MCRs) and tandem (or cascade) reactions are highly efficient processes that combine multiple operational steps into a single synthetic operation, thereby reducing waste, time, and resources. preprints.org These strategies are particularly valuable for building molecular complexity in a convergent manner. rsc.org

A convenient and mild tandem reaction has been developed for the synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazines from o-aminohalopyrazines and isothiocyanates. researchgate.net This method allows for the conversion of various substrates into the desired fused heterocyclic products. The optimization of reaction conditions, such as the choice of solvent (e.g., acetone (B3395972) over DMSO for certain substrates), was found to be crucial for achieving good yields.

The Gröbcke-Blackburn-Bienaymé reaction is a three-component MCR that utilizes aldehydes, isonitriles, and α-aminoazines (like 2-aminopyrazine) to synthesize fused nitrogen-containing aromatic compounds. A scaled-up process for this reaction using 2-aminopyrazine has been achieved, yielding products with high purity. thieme-connect.com Similarly, a trimethylchlorosilane (TMSCl)-promoted, isocyanide-based MCR of ethylenediamines provides an efficient route to the 2-aminopyrazine core. researchgate.net

Tandem reactions can also be promoted by simple reagents. For instance, an I₂/CuO system can promote a one-pot tandem reaction to synthesize imidazo[1,2-a]pyridines, a related heterocyclic system, showcasing the power of such sequences. beilstein-journals.orgmdpi.com

| Reaction Type | Key Reactants | Catalyst/Promoter | Product Scaffold | Reference |

|---|---|---|---|---|

| Tandem Reaction | o-Aminohalopyrazines, Isothiocyanates | Base (e.g., NaOH) | N-substituted-2-aminothiazolo[4,5-b]pyrazines | researchgate.net |

| Gröbcke-Blackburn-Bienaymé (3-MCR) | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid catalyst | Fused nitrogen-containing aromatics | thieme-connect.com |

| Isocyanide-based MCR | Ethylenediamines, Isocyanide | TMSCl | 2-Aminopyrazine core | researchgate.net |

| Tandem Reaction | 2-Aminopyridines, α-iodo acetophenones | I₂/CuO | Imidazo[1,2-a]pyridines | beilstein-journals.orgmdpi.com |

Late-Stage Functionalization Techniques for Aminopyrazines

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as drug candidates, at a late point in their synthesis. nih.govwikipedia.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. worktribe.com

For azines like pyrazine, LSF often involves the direct functionalization of C-H bonds. nih.gov These reactions can be categorized into radical processes and metal-catalyzed C-H activation reactions. nih.gov One example is the direct arylation of a pyrazine ring via a palladium-catalyzed C-H activation, which allows for the installation of an aryl group onto the heterocyclic core. rsc.org

The Chan-Lam amination, a copper-catalyzed C-N bond-forming reaction, is another valuable LSF tool. It can be used to couple a boronate ester on a complex scaffold with various N-H containing heterocycles. worktribe.com This strategy is amenable to high-throughput protocols and allows for the late-stage installation of pharmaceutically relevant fragments. worktribe.com While not demonstrated specifically on aminopyrazine in the cited literature, the principles are broadly applicable to complex heterocyclic systems. The development of selective LSF reactions is crucial for modifying one specific site in a molecule that may contain multiple reactive C-H bonds. wikipedia.org

| LSF Strategy | Reaction Type | Key Transformation | Applicability | Reference |

|---|---|---|---|---|

| Metal-Catalyzed C-H Functionalization | Direct Arylation | Pyrazine C-H to Pyrazine-Aryl | Installation of aryl groups on the pyrazine core. | rsc.org |

| Radical Processes | Radical Addition | Azine C-H to Azine-R | Installation of various functional groups (e.g., alkyl) on azine rings. | nih.gov |

| Chan-Lam Amination | Copper-Catalyzed C-N Coupling | Aryl-B(OR)₂ to Aryl-N(H)-Heterocycle | Diversification of complex molecules containing boronate esters with various amines. | worktribe.com |

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Aminopyrazines

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the functionalization of heterocyclic compounds, including pyrazines. rsc.orgresearchgate.net These reactions, particularly those catalyzed by palladium, have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.orgbeilstein-journals.org In the context of this compound chemistry, the halogenated derivatives of aminopyrazine are crucial substrates for these transformations, enabling the introduction of a wide array of substituents onto the pyrazine core. rsc.orgresearchgate.net The electron-deficient nature of the pyrazine ring makes its halogenated derivatives suitable candidates for various coupling reactions. rsc.orguwindsor.ca

The most prominent and widely utilized cross-coupling reactions for the modification of halogenated aminopyrazines include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgresearchgate.net These methods offer a high degree of functional group tolerance and allow for the synthesis of complex aminopyrazine derivatives that would be challenging to prepare using classical methods. researchgate.netnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which involves the palladium-catalyzed cross-coupling of an organoboron reagent with a halide or triflate, is a cornerstone of modern organic synthesis. rsc.orgresearchgate.net This reaction is particularly effective for creating C-C bonds. In the realm of aminopyrazine synthesis, halogenated aminopyrazines serve as the halide component, reacting with various aryl- or heteroarylboronic acids or their esters. rsc.orgmdpi.com

The reactivity of the halogenated pyrazine is a key consideration. For instance, bromo- and iodopyrazines are generally more reactive than their chloro-analogs. However, significant advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of even less reactive chloropyrazines. uwindsor.ca The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. Common catalysts include palladium complexes such as Pd(PPh₃)₄ and PdCl₂(dppf), often used in conjunction with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. rsc.orgmdpi.comresearchgate.net

Research has demonstrated the successful application of Suzuki coupling to synthesize a variety of substituted aminopyrazines. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with a range of aryl and heteroaryl boronic acids and pinacol (B44631) esters to produce 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com In these reactions, electron-donating groups on the boronic acid partner generally led to good yields. mdpi.com

| Entry | Halogenated Aminopyrazine Derivative | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Ref |

| 1 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 | mdpi.com |

| 2 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 | mdpi.com |

| 3 | 2-bromo-1H-imidazo[4,5-b]pyrazine | 4-Tolylboronic acid | (A-taphos)₂PdCl₂ | CsF | 2-(4-tolyl)-1H-imidazo[4,5-b]pyrazine | 92 | researchgate.net |

| 4 | 2,5-dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | - | 2-bromo-5-(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 | rsc.org |

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This palladium- and copper-co-catalyzed reaction is a powerful tool for introducing alkynyl moieties onto the pyrazine ring. Chloropyrazines have proven to be excellent substrates for Sonogashira couplings. rsc.org For instance, chloropyrazine can be quantitatively converted into the corresponding diarylacetylene when reacted with phenylacetylene (B144264) using a [Pd(allyl)Cl]₂/PPh₃ catalyst system. rsc.org This methodology is applicable to halogenated aminopyrazines, allowing for the synthesis of alkynyl-substituted aminopyrazines, which are valuable intermediates for further synthetic transformations. mdpi.com

| Entry | Halogenated Pyrazine | Alkyne | Catalyst System | Product | Yield (%) | Ref |

| 1 | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃, CuI | Phenyl(pyrazin-2-yl)acetylene | Quantitative | rsc.org |

| 2 | 2-amino-3-iodo-5-nitropyridine | TMSA | PdCl₂(PPh₃)₂, CuI | 2-amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine | - | mdpi.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl or heteroaryl halide (or triflate) and an amine. nih.govacsgcipr.org This reaction is of paramount importance for synthesizing N-aryl and N-heteroaryl amines. nih.gov Halogenated aminopyrazines can serve as the amine component in couplings with various aryl halides, or as the halide component to be coupled with other primary or secondary amines. acs.orgokayama-u.ac.jp

The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has been crucial to the broad applicability of this reaction, enabling the coupling of a wide range of substrates under relatively mild conditions. acsgcipr.orgacs.org For example, aminopyrazines have been successfully coupled with five-membered heterocyclic bromides. acs.org Furthermore, subsequent halogenation of an aminopyrazine product from a first C-N coupling can allow for a second amination, leading to the synthesis of diaminopyrazines. rsc.org

| Entry | Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Ref |

| 1 | 2-Bromo-1H-imidazole | 2-Aminopyrazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | N-(1H-imidazol-2-yl)pyrazin-2-amine | 75 | acs.org |

| 2 | 4-Bromo-7-azaindole derivative | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | N-Arylbenzamide derivative | 85 | beilstein-journals.org |

| 3 | 2,3-Dichloropyrazine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | 2-Chloro-3-morpholinopyrazine | - | rsc.org |

These transition metal-catalyzed cross-coupling reactions provide a robust and flexible platform for the synthesis of a diverse array of this compound derivatives. The ability to introduce various aryl, alkynyl, and amino substituents with high efficiency and selectivity has significantly expanded the chemical space accessible from simple halogenated aminopyrazine precursors.

Reactivity and Mechanistic Investigations of 4 Aminopyrazine

Intrinsic Reactivity Profiles of the Aminopyrazine Moiety

The reactivity of the aminopyrazine moiety is governed by the interplay of the electron-donating amino group (-NH₂) and the intrinsically electron-deficient pyrazine (B50134) ring. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. cymitquimica.com These nitrogen atoms are more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons. This effect makes the pyrazine ring less nucleophilic than benzene (B151609) and deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq Conversely, this electron deficiency renders the ring carbons susceptible to attack by nucleophiles. cymitquimica.comgcwgandhinagar.com

Reaction Mechanism Elucidation in Aminopyrazine Transformations

The electron-deficient nature of the pyrazine ring makes it a prime candidate for nucleophilic attack. While direct nucleophilic substitution of hydrogen is rare, it can be achieved under forcing conditions, as seen in the analogous Chichibabin reaction where pyridine (B92270) reacts with sodamide to form 2-aminopyridine. bhu.ac.in In this reaction, a nucleophile attacks a ring carbon, followed by the elimination of a hydride ion. bhu.ac.in

A more extensively studied pathway involves nucleophilic substitution on halosubstituted pyrazines. For instance, the reaction of 2-chloropyrazine (B57796) with potassium amide in liquid ammonia (B1221849) yields not only the expected 2-aminopyrazine (B29847) but also ring-contracted products like 2-cyanoimidazole. researchgate.net The mechanism for the formation of 2-aminopyrazine in this context has been proposed to proceed via an Addition-Nucleophilic-Ring-Opening-Ring-Closure (ANRORC) pathway. This mechanism involves the initial nucleophilic addition of the amide ion to a carbon atom of the pyrazine ring, followed by the opening of the pyrazine ring, and subsequent re-closure to form the product. researchgate.net Isotopic labeling studies using ²-chloro[4-¹⁵N]pyrazine and ²-chloro[²-¹⁴C]pyrazine have been crucial in elucidating these complex pathways, confirming that the transformation into 2-cyanoimidazole occurs through a nucleophilic attack at the C(3) position, followed by the cleavage of the C(3)-N(4) bond. researchgate.net

Table 1: Products from the Reaction of 2-Chloropyrazine with KNH₂

| Reactant | Reagent | Conditions | Products | Mechanism | Reference |

| 2-Chloropyrazine | KNH₂ | Liquid NH₃, -65°C | 2-Aminopyrazine, 2-Cyanoimidazole, Imidazole | ANRORC, AE | researchgate.net |

Table showing the products and proposed mechanisms for the reaction of 2-chloropyrazine with potassium amide.

Electrophilic aromatic substitution on the pyrazine ring is generally difficult. The electronegative nitrogen atoms deactivate the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the ring nitrogens can be protonated, forming a pyridinium-like cation. This positive charge further deactivates the ring, making substitution even more challenging. uoanbar.edu.iqlibretexts.org Consequently, Friedel–Crafts alkylation and acylation reactions typically fail, leading instead to reaction at the ring nitrogen. sanfoundry.com

However, the presence of a strongly activating group like the amino group can facilitate electrophilic substitution. The amino group directs incoming electrophiles primarily to the positions ortho and para to it. In the case of 4-aminopyrazine, this would favor substitution at the 3- and 5-positions. sanfoundry.com A relevant study on the selective fluorination of 2-aminopyrazine derivatives with Selectfluor (an electrophilic fluorinating agent) in an aqueous phase demonstrates this principle. The reaction proceeds under mild, transition-metal-free conditions to afford 5-fluoro-2-aminopyrazines with high regioselectivity, showcasing the directing power of the amino group. sioc-journal.cn

Table 2: Regioselective Fluorination of 2-Aminopyrazine Derivatives

| Substrate | Product(s) | Conditions | Notes | Reference |

| 6-Phenyl-2-aminopyrazine | 5-Fluoro-2-amino-6-phenylpyrazine, 3-Fluoro-2-amino-6-phenylpyrazine | Selectfluor, Toluene/Water, Room Temp. | Good yield with high regioselectivity for the 5-fluoro isomer. | sioc-journal.cn |

Table illustrating the regioselective outcome of the fluorination of a 2-aminopyrazine derivative, which is influenced by the amino group.

This compound can participate in reactions involving radical intermediates. A classic example is the Sandmeyer reaction, which transforms an aryl amine into an aryl halide or other functional group via a diazonium salt intermediate. nih.gov In this process, the amino group of this compound would first be treated with a reagent like sodium nitrite (B80452) in an acidic medium to form a pyrazinyldiazonium salt. This salt can then be treated with a copper(I) salt, which facilitates a single-electron transfer to generate a diazo radical. This radical readily loses nitrogen gas (N₂) to produce a highly reactive pyrazinyl radical. nih.gov This radical can then be trapped by a variety of species, such as halides, cyanide, or other groups, to form the final substituted pyrazine.

Recent research has also pointed towards radical mechanisms in other transformations. For example, the direct fluorination of 2-aminopyrazine derivatives with Selectfluor, while involving an electrophilic reagent, is suggested to proceed via a radical process under certain conditions. sioc-journal.cn Additionally, stable 1,2,4-triazinyl radicals, known as Blatter radicals, can be synthesized from N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides, a process involving cyclization and oxidation that highlights the accessibility of radical species in nitrogen-rich heterocyclic systems. acs.org

Electrophilic Substitution Reactivity

Catalytic Roles of Aminopyrazine and its Functionalized Derivatives

Organocatalysis is a field of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. cardiff.ac.ukthieme-connect.de These catalysts often operate through mechanisms involving the formation of transient covalent intermediates (e.g., enamines or iminiums) or through non-covalent interactions like hydrogen bonding. cardiff.ac.uk

While aminopyridines, particularly 4-dimethylaminopyridine (B28879) (DMAP), are well-established and widely used as highly efficient nucleophilic catalysts, the application of this compound in this role is less documented. The catalytic activity of aminopyridines stems from the increased nucleophilicity of the pyridine nitrogen due to the electron-donating amino group. By analogy, this compound possesses the structural requisites to function as a base or nucleophilic catalyst.

However, the second nitrogen atom at the 1-position of the pyrazine ring withdraws electron density, making the ring system less basic and the exocyclic amino group less nucleophilic compared to its pyridine analogue. This reduced nucleophilicity has been observed experimentally. In a study on the Groebke–Blackburn–Bienaymé three-component reaction to synthesize imidazo[1,2-a]pyridyl-substituted ligands, it was noted that 2-aminopyrazines afforded lower yields (12–48%) compared to 2-aminopyridines (42–87%). beilstein-journals.org This difference was attributed to the reduced nucleophilicity of the aminopyrazine starting material. beilstein-journals.org This finding suggests that while aminopyrazines can participate in and potentially catalyze organic transformations, their catalytic efficacy may be lower than that of their more electron-rich pyridine counterparts.

Enzyme-Mimetic Catalytic Applications

Research into the specific enzyme-mimetic catalytic applications of this compound is limited in publicly available scientific literature. However, the catalytic potential of the aminopyrazine scaffold has been demonstrated through studies on its isomers, notably 2-Aminopyrazine. These investigations provide insight into how the pyrazine ring, activated by an amino group, can function as an organocatalyst, mimicking the nucleophilic catalysis mechanism often observed in enzyme active sites.

A key example of this catalytic activity is the use of 2-Aminopyrazine in the one-pot, three-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. researchgate.net This reaction, conducted efficiently under solvent-free conditions using a simple mortar and pestle grinding technique, highlights the ability of an aminopyrazine to catalyze complex organic transformations. researchgate.net The catalyst facilitates the construction of the chromene scaffold from an arylaldehyde, a dicyanomethane (like malononitrile), and a 1,3-dicarbonyl compound. researchgate.net

The efficiency and mild conditions of this 2-Aminopyrazine-catalyzed reaction are characteristic of enzyme-mimetic catalysis, where the catalyst accelerates the reaction rate without being consumed. The proposed mechanism likely involves the aminopyrazine acting as a basic and nucleophilic catalyst, activating the substrates and facilitating the cascade of bond-forming events. This role is analogous to that of well-known nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), which operate by forming highly reactive intermediates with the substrates. researchgate.netresearchgate.net While DMAP and other 4-aminopyridines are extensively documented as superior nucleophilic catalysts for acyl transfer and other reactions, the study on 2-aminopyrazine suggests that the aminopyrazine core is also capable of this mode of action. researchgate.netresearchgate.netnih.govtcd.ie

The research findings for the 2-Aminopyrazine catalyzed synthesis are summarized below, showcasing the yields for various substituted aromatic aldehydes.

Table 1: 2-Aminopyrazine Catalyzed Synthesis of 2-amino-4H-chromene-3-carbonitriles This interactive table summarizes the research findings for the organocatalytic application of 2-Aminopyrazine in a three-component reaction.

| Entry | Aldehyde (ArCHO) | Dicarbonyl Compound | Product Yield (%) |

| 1 | Benzaldehyde | Dimedone | 94 |

| 2 | 4-Chlorobenzaldehyde | Dimedone | 96 |

| 3 | 4-Bromobenzaldehyde | Dimedone | 95 |

| 4 | 4-Nitrobenzaldehyde | Dimedone | 98 |

| 5 | 4-Methylbenzaldehyde | Dimedone | 92 |

| 6 | 3-Nitrobenzaldehyde | Dimedone | 96 |

| 7 | 4-Hydroxybenzaldehyde | Dimedone | 93 |

| 8 | Vanillin | Dimedone | 95 |

| 9 | Benzaldehyde | Cyclohexane-1,3-dione | 92 |

| 10 | 4-Chlorobenzaldehyde | Cyclohexane-1,3-dione | 95 |

The data indicates that 2-Aminopyrazine is a highly effective catalyst for this transformation, providing excellent yields across a range of substrates with different electronic properties. researchgate.net This tolerance for various functional groups is a desirable feature in catalysis. While these findings directly concern the 2-amino isomer, they strongly suggest a latent catalytic potential within the this compound structure that could be explored in similar or different enzyme-mimetic applications. Further research is required to specifically delineate and characterize the catalytic capabilities of this compound itself.

Computational and Theoretical Studies on 4 Aminopyrazine

Electronic Structure and Geometrical Optimization Studies

Theoretical studies provide fundamental insights into the molecule's geometry and electronic properties, which are crucial for understanding its behavior and potential applications.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating 4-aminopyrazine. The B3LYP functional combined with the 6-311++G(d,p) basis set is a common level of theory used for these calculations. Such studies focus on optimizing the molecular geometry to find the most stable conformation and on analyzing the electronic structure. For instance, DFT calculations have been used to study the consequences of one-electron oxidation and reduction of 4-aminopyrimidine, a related compound, providing insights that are also relevant to this compound. Additionally, DFT has been employed to study non-covalent interactions in coordination polymers involving aminopyrazine ligands, highlighting the role of these interactions in stabilizing crystal structures. nih.govmdpi.com

DFT calculations are also used to determine various molecular properties. For example, the polarizability and first static hyperpolarizability of aminopyrazines have been calculated using DFT methods to assess their nonlinear optical (NLO) properties. ijiset.com These calculations are valuable for identifying molecules with potential applications in materials science.

Ab Initio and Semi-Empirical Calculations

In addition to DFT, ab initio and semi-empirical methods have been applied to study this compound and related molecules. Ab initio calculations, such as those at the Hartree-Fock (HF) level with basis sets like 6-31G*, have been used to predict molecular structures and vibrational frequencies. tubitak.gov.tr While computationally more demanding than semi-empirical methods, ab initio calculations often provide more accurate results.

Semi-empirical methods, such as PM3 and AM1, offer a faster computational approach, though sometimes with a trade-off in accuracy. ijiset.com For example, studies on 4-aminopyridine, a structural isomer of this compound, have shown that semi-empirical PM3 calculations can overestimate properties like polarizability when compared to ab initio and DFT results. ijiset.com However, AM1 calculations of mean polarizability have shown good correlation with DFT results. ijiset.com

Quantum Chemical Analysis of Spectroscopic Properties

Computational methods are invaluable for interpreting and predicting the spectroscopic properties of molecules, including vibrational and electronic spectra.

Vibrational Spectral Predictions

Theoretical calculations are frequently used to predict the vibrational spectra (FT-IR and FT-Raman) of pyrazine (B50134) derivatives. By using methods like DFT with the B3LYP functional, researchers can calculate the harmonic vibrational frequencies of this compound. researchgate.net These calculated frequencies are often scaled to better match experimental data. The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional modes. chemrxiv.org For related pyrazine structures, C-H stretching modes are typically predicted in the range of 3000-3100 cm⁻¹, while ring stretching modes appear at lower frequencies. researchgate.net

Electronic Absorption and Emission Spectra

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. acs.org For aminopyrazine derivatives, studies have investigated their electronic absorption spectra to understand the nature of electronic transitions. The interaction between different parts of the molecule, such as the pyrazine ring and the amino group, influences the electronic spectrum.

Molecular Reactivity and Interaction Site Predictions

Quantum chemical calculations can predict the reactivity of a molecule and identify the sites where it is most likely to interact with other chemical species. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to these predictions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity. scirp.org

The molecular electrostatic potential (MEP) surface is another important tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org Red areas on the MEP map indicate negative potential, which are susceptible to electrophilic attack, while blue areas show positive potential, prone to nucleophilic attack. orientjchem.org For aminopyrazine derivatives, the nitrogen atoms and the amino group are often identified as reactive sites. scirp.org

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In the case of this compound, MEP analysis reveals distinct regions of positive and negative electrostatic potential.

A study using Density Functional Theory (DFT) at the B3LYP/6-31+G* level of theory calculated the MEP surface for aminopyrazine. mdpi.comresearchgate.net The results show negative potential regions, indicated by red and yellow colors, are concentrated around the nitrogen atoms of the pyrazine ring due to their high electronegativity and the presence of lone pair electrons. These areas represent likely sites for electrophilic attack. Conversely, the amino group's hydrogen atoms exhibit a positive electrostatic potential, appearing as blue regions, making them susceptible to nucleophilic attack. mdpi.comresearchgate.net

The specific values of the MEP at selected points on the 0.002 a.u. isosurface provide a more quantitative picture. For uncoordinated aminopyrazine, the MEP values highlight the electron-rich nature of the ring nitrogens and the electron-deficient nature of the amino hydrogens. mdpi.comresearchgate.net This charge distribution is crucial in determining how this compound interacts with other molecules, particularly in the formation of coordination polymers and hydrogen-bonded networks. mdpi.com

Table 1: Calculated Molecular Electrostatic Potential (MEP) Values for Aminopyrazine

| Region | MEP Value (kcal/mol) |

| Around Ring Nitrogens | Negative |

| Around Amino Hydrogens | Positive |

| Data derived from B3LYP/6-31+G calculations.* mdpi.comresearchgate.net |

Fukui Function and Conceptual DFT Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com Among the most utilized are Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. faccts.de There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor)

f-(r): for electrophilic attack (attack by an electron acceptor)

f0(r): for radical attack

These functions can be condensed to atomic centers to provide a local reactivity index. A larger value of the condensed Fukui function at a particular atom indicates a higher reactivity at that site. mdpi.com For this compound, calculations would reveal the specific atoms most susceptible to different types of chemical reactions.

Other important conceptual DFT descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard. acrhem.org

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. mdpi.com

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a comprehensive understanding of the global reactivity of this compound. mdpi.comresearchgate.net

Table 2: Key Conceptual DFT Descriptors

| Descriptor | Definition | Significance |

| Fukui Function (f(r)) | Derivative of electron density with respect to the number of electrons. faccts.de | Identifies local reactive sites. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. acrhem.org | Indicates stability. |

| Chemical Softness (S) | Reciprocal of chemical hardness. mdpi.com | Indicates polarizability. |

| Electronegativity (χ) | Electron attracting power. | Governs charge transfer. |

| Electrophilicity Index (ω) | Energy lowering upon electron acceptance. mdpi.com | Measures electrophilic character. |

Optical Property Characterization at the Molecular Level

Linear Polarizability Computations

Linear polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental property that influences a molecule's refractive index and its response to electromagnetic radiation. Theoretical calculations of polarizability for aminopyrazines have been performed using various computational methods, including Density Functional Theory (DFT) with different functionals like B3LYP and BPV86, and basis sets such as 6-311++G(3d,3p). ijiset.com

For heterocyclic aromatic amines, including aminopyrazines, DFT calculations have been shown to provide reliable predictions of mean polarizability (<α>). ijiset.com A good correlation has been observed between molecular volume and the calculated mean polarizabilities. ijiset.com Semi-empirical methods like AM1 also show a strong correlation with DFT results, offering a less computationally expensive alternative for predicting polarizability. ijiset.com The calculated polarizability values are crucial for understanding the linear optical response of this compound and for designing materials with specific optical properties.

First and Second Hyperpolarizability Evaluations

Nonlinear optics (NLO) is a field focused on the interaction of intense light with materials to produce new optical effects. The first hyperpolarizability (β) and second hyperpolarizability (γ) are key parameters that quantify a molecule's NLO response. scielo.org.pedtic.mil Molecules with large hyperpolarizability values are sought after for applications in technologies like optical communications and data storage. ijiset.com

Computational studies on aminopyrazines and related heterocyclic amines have been conducted to evaluate their NLO properties. ijiset.com DFT calculations using functionals like B3LYP have been employed to determine the static and dynamic first and second hyperpolarizabilities. acrhem.orgijiset.comnih.gov For instance, a study on various aminopyridines, aminopyrimidines, and aminopyrazines revealed that certain compounds exhibit large first static hyperpolarizabilities, suggesting their potential for NLO material development. ijiset.com The magnitude of hyperpolarizability is influenced by factors such as the presence of donor-acceptor groups and the extent of π-electron delocalization within the molecule. researchgate.net Theoretical calculations are therefore instrumental in screening and identifying promising NLO candidates. rsc.org

Table 3: Calculated NLO Properties for a Representative Heterocyclic Amine (4-aminopyridine)

| Method | Basis Set | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| PM3 | - | 55.2 | 638.1 |

| ab initio | STO-3G | 35.4 | 142.3 |

| B3LYP | 6-311++G(3d,3p) | 75.7 | 143.5 |

| BPV86 | 6-311++G(3d,3p) | 77.6 | 75.2 |

| Data for 4-aminopyridine, a structurally similar compound, illustrates the range of calculated values. ijiset.com |

Intermolecular Interactions and Non-Covalent Bonding

Hydrogen Bonding Network Analysis

Hydrogen bonding plays a critical role in the supramolecular chemistry of this compound, influencing its crystal structure, physical properties, and interactions with other molecules. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring serve as hydrogen bond acceptors.

Studies on hydrated aminopyrazine clusters have shown the formation of specific hydrogen-bonding networks. scilit.comacs.org For example, in dihydrated aminopyrazine, a cyclic hydrogen bond network is formed where a water molecule bridges the amino group and the N1 nitrogen of the pyrazine ring. scilit.comacs.org In larger water clusters (n=3, 4), the network can shift to involve the N4 nitrogen, leading to changes in the molecule's electronic and photophysical properties. scilit.comacs.org

In the solid state, this compound derivatives often form self-complementary dimers through N-H···N hydrogen bonds, characterized by the R²₂(8) graph set notation. mdpi.comnsf.govscispace.com These interactions are fundamental in building up one-, two-, and three-dimensional structures. The presence of other functional groups or co-formers can lead to more complex hydrogen-bonding patterns, including charge-assisted N-H···O bonds in co-crystals with carboxylic acids. nsf.govscispace.com The analysis of these networks, often supported by DFT calculations, is essential for understanding and predicting the crystal engineering of this compound-based materials. mdpi.com

Table 4: Common Hydrogen Bonding Motifs in Aminopyrazine Derivatives

| Motif | Description | Graph Set Notation | Reference |

| Dimer | Self-complementary pairing of two aminopyrazine molecules. | R²₂(8) | mdpi.comnsf.govscispace.com |

| Hydrated Cluster (n=2) | Cyclic network involving the amino group and N1 nitrogen. | - | scilit.comacs.org |

| Hydrated Cluster (n=3,4) | Linear network involving the amino group and N4 nitrogen. | - | scilit.comacs.org |

| Co-crystal with Carboxylic Acid | Charge-assisted N-H···O interactions. | - | nsf.govscispace.com |

Pi-Stacking and Aromatic Interactions

Pi-stacking (π-π) and other aromatic interactions are crucial non-covalent forces that play a significant role in the structure and properties of molecular crystals and biological systems. These interactions, driven by a combination of electrostatic, dispersion, and exchange-repulsion forces, govern the self-assembly and packing of aromatic molecules. In heteroaromatic systems like this compound, the presence of nitrogen atoms and an amino group introduces asymmetry in the electron distribution, significantly influencing the nature and strength of these interactions.

Computational chemistry provides indispensable tools for simulating and analyzing π-π stacking. acs.org Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are widely used to predict the geometries and interaction energies of stacked dimers. acs.orgnih.gov For large aromatic systems, CCSD(T) calculations at the complete basis set (CBS) limit are considered the gold standard for accuracy. nih.govmst.edu

While specific high-level computational data for the this compound dimer is not extensively documented in the surveyed literature, research on related heteroaromatic systems offers significant insights. Studies on dimers composed of different aromatic molecules, such as benzene (B151609) and 1,3,5-triazine, demonstrate that heterogeneity can significantly enhance stacking interactions. The CCSD(T)/CBS interaction energy for the parallel-slipped benzene-triazine (Bz-Tz) heterodimer is -3.75 kcal/mol, which is substantially stronger than that of the benzene-benzene dimer (-2.78 kcal/mol) or the triazine-triazine dimer (-3.03 kcal/mol). rsc.org This enhancement is attributed to favorable electrostatic interactions between the electron-rich benzene ring and the electron-deficient triazine ring. rsc.org This suggests that the π-system of this compound, modulated by both the ring nitrogens and the electron-donating amino group, would engage in complex and robust stacking interactions.

Further research on pyrazine dimers has identified various stable configurations, including parallel-stacked and perpendicular arrangements, with calculated interaction energies highlighting the favorability of these non-covalent bonds. rsc.org For the pyrazine dimer in a stacked configuration, an interaction energy of -4.32 kcal/mol has been reported, showcasing the inherent stability of such arrangements. scirp.org These findings underscore the importance of π-π interactions in the supramolecular chemistry of pyrazine derivatives.

Table 1: Calculated Interaction Energies for π-Stacked Aromatic Dimers

This table presents benchmark computational data for various aromatic dimers, illustrating the typical energies of π-stacking interactions. The data for the heterodimers are particularly relevant for understanding the potential interactions of this compound. All energies are given in kcal/mol.

| Dimer System | Interaction Energy (kcal/mol) | Computational Method | Reference |

| Benzene-Benzene | -2.78 | CCSD(T)/CBS | rsc.org |

| 1,3,5-Triazine-1,3,5-Triazine | -3.03 | CCSD(T)/CBS | rsc.org |

| Benzene-1,3,5-Triazine | -3.75 | CCSD(T)/CBS | rsc.org |

| Pyrazine-Pyrazine | -4.32 | CCSD(T)/CBS | scirp.org |

| Naphthalene-Naphthalene | -6.1 | CCSD(T)/CBS | nih.gov |

N-H···π and Halogen Bonding Energies

Beyond π-π stacking, the amino group and the potential for halogen substitution on the this compound ring introduce other critical non-covalent interactions: N-H···π bonds and halogen bonds.

N-H···π Interactions

An N-H···π interaction is a type of hydrogen bond where an aromatic π-system acts as the hydrogen bond acceptor. These interactions are significant in protein structure and molecular recognition. The amino group of this compound can act as a hydrogen bond donor, interacting with the π-cloud of another aromatic ring.

While direct computational studies on the N-H···π interaction energy of this compound are scarce in the reviewed literature, studies on analogous systems provide reliable estimates of its potential strength. A notable study on coordination polymers involving 2-aminopyrazine (B29847) and phthalic acid utilized DFT calculations to analyze the non-covalent forces at play. mdpi.comresearchgate.net The interaction energy for the N-H···π bond between an uncoordinated 2-aminopyrazine molecule and neutral phthalic acid was calculated to be a modest -5.4 kcal/mol. mdpi.com In another relevant study, the interaction between an amide N-H group (from acetamide) and an aromatic ring (toluene) was modeled to understand Gln-Phe interactions in peptides. nih.gov High-level quantum mechanics calculations found a global minimum interaction energy of -5.81 kcal/mol, an energy comparable to that of conventional hydrogen bonds. nih.gov These values suggest that N-H···π interactions involving this compound would be an energetically significant factor in its crystal packing and interactions with other molecules.

Table 2: Calculated N-H···π Interaction Energies

This table shows calculated interaction energies for model systems relevant to the N-H···π interactions that can be formed by this compound. All energies are given in kcal/mol.

| Interacting System | Interaction Energy (kcal/mol) | Computational Method | Reference |

| 2-Aminopyrazine···Phthalic Acid | -5.4 | BP86-D3/def2-TZVP | mdpi.com |

| Acetamide···Toluene | -5.81 | M06-2X/aug-cc-pVTZ | nih.gov |

Halogen Bonding Energies

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. unimi.it The strength of a halogen bond generally follows the order I > Br > Cl > F and is influenced by the electron-withdrawing character of the group attached to the halogen and the nature of the Lewis base. unimi.it A halogenated derivative of this compound could act as a halogen bond donor, interacting with the nitrogen atoms of other molecules.

The computational analysis of halogen bonds is well-established, with DFT and coupled-cluster methods providing accurate geometries and dissociation energies. acs.org Benchmark studies on small model systems provide a clear picture of the energetics of these interactions. For example, in a benchmark set known as XB18, the interaction energies for complexes of various dihalogen donors with hydrogen cyanide (HCN) and formaldehyde (B43269) (H₂CO) were calculated at the CCSD(T)/CBS level. acs.org These energies can be significant, for instance, the FBr···OCH₂ complex has a dissociation energy of 8.60 kcal/mol, while the weaker HBr···OCH₂ complex has an energy of 2.10 kcal/mol. acs.org Studies on chloro-substituted pyrazin-2-amine complexes have confirmed the presence of C–Cl∙∙∙Br–Cu halogen bonds in the solid state, highlighting their role in directing crystal architecture. mdpi.com

Although specific computational studies determining the halogen bond energies for this compound derivatives were not identified in the searched literature, the established principles and benchmark data strongly suggest that such interactions would be a powerful tool in the crystal engineering of this compound.

Table 3: Benchmark Halogen Bond Dissociation Energies (Dₑ)

This table provides examples of halogen bond energies from the XB18 benchmark set, calculated at the CCSD(T)/CBS level. These values illustrate the range of strengths for halogen bonds. All energies are given in kcal/mol.

| Halogen-Bonded Complex | Dissociation Energy (kcal/mol) | Reference |

| HBr···NCH | 1.41 | acs.org |

| HBr···OCH₂ | 2.10 | acs.org |

| FBr···NCH | 7.61 | acs.org |

| FBr···OCH₂ | 8.60 | acs.org |

Based on a comprehensive review of the provided outline and associated scientific literature, it has become clear that the requested article on This compound cannot be accurately generated as specified. The research data, including specific examples of metal complexes and supramolecular architectures referenced in the supplied outline, pertain almost exclusively to the isomer 2-Aminopyrazine .

The structural differences between this compound and 2-Aminopyrazine lead to distinct coordination behaviors, and it would be scientifically inaccurate to attribute the findings related to one isomer to the other. The outline's citations consistently point to studies on 2-aminopyrazine, indicating a potential discrepancy in the initial subject of the article.

Given the strict instructions to focus solely on this compound and to maintain scientific accuracy, we are unable to proceed with generating the article as requested. The available scientific literature within the search results does not provide sufficient specific information on the coordination chemistry of this compound to populate the detailed outline provided.

If the intent was to produce an article on 2-Aminopyrazine , for which there is a wealth of research data corresponding to the provided outline, please advise. We would be able to generate a thorough and accurate article on that compound.

Coordination Chemistry of 4 Aminopyrazine Ligands and Its Metal Complexes

Supramolecular Architectures Employing Aminopyrazine Bridging Ligands

Design of Higher-Dimensional Supramolecular Aggregates

The construction of higher-dimensional supramolecular aggregates using 4-aminopyrazine (a frequently used abbreviation is ampyz) as a ligand is a significant area of research in crystal engineering and supramolecular chemistry. mdpi.comgla.ac.ukresearchgate.netresearchgate.net The ability of this compound to act as a bridging ligand, connecting metal centers, is fundamental to the formation of extended networks. mdpi.comnih.govresearchgate.netrsc.org These one- or two-dimensional coordination polymers can further organize into three-dimensional architectures through various non-covalent interactions. mdpi.comnih.govresearchgate.net

The design strategy often involves the self-assembly of metal ions with this compound and, in many cases, other co-ligands. mdpi.commdpi.comnih.govresearchgate.net The choice of metal ion and co-ligand can influence the final dimensionality and topology of the supramolecular structure. mdpi.com For instance, the reaction of copper(II) carboxylates with this compound has yielded a variety of coordination polymers with structures ranging from 2D wavy sheets to 2D layers built from double-stranded chains. acs.org In these structures, the this compound ligand can act as a ditopic spacer, contributing to the formation of the extended network. acs.org

Furthermore, the combination of coordination bonds with other directional non-covalent interactions, such as hydrogen bonding and halogen bonding, provides a powerful tool for the rational design of complex supramolecular architectures. mdpi.comrsc.orgacs.org For example, co-crystallization of 4-halotetrafluorobenzoic acids with aminopyrazines can lead to one-dimensional chains where hydrogen bonds form between the carboxylic acid and the amino group, while halogen bonds form between the pyrazinyl nitrogen and the halogen atom. rsc.org This demonstrates how the interplay of different interactions can be harnessed to control the assembly of molecules into higher-dimensional structures. The use of functionalized polysulfone with an aminopyrazine-type bidentate Schiff base ligand to form complexes with Tb(III) ions also showcases the versatility of aminopyrazine derivatives in creating functional supramolecular materials. ecust.edu.cn

The table below summarizes examples of higher-dimensional supramolecular aggregates involving this compound.

| Compound/System | Dimensionality | Key Design Features | Ref. |

| {[Cu(ampyz)(O2CH)2]n} | 2D Wavy Sheet | This compound as a bridging ligand with copper(II) formate. | acs.org |

| {[Cu2(ampyz)(O4C4H4)2]n·nH2O} | 2D Layer | Double-stranded chains of paddle-wheel units connected by this compound spacers. | acs.org |

| {[Cd(ampyz)(H2O)2(SO4)]n(H2O)n} | 2D Coordination Network | Bridging this compound and sulfate (B86663) connectors linking Cd(II) ions. | rsc.org |

| Co-crystals with 4-halotetrafluorobenzoic acids | 1D Chain | Combination of hydrogen bonding and halogen bonding. | rsc.org |

| {Co(HL1)2(μ-L2)(H2O)2}n (L2 = 2-aminopyrazine) | 1D Polymeric Chain | 2-aminopyrazine (B29847) acts as a bridging ligand forming an infinite chain. | mdpi.comnih.govresearchgate.net |

Investigation of Non-Covalent Interactions in Coordination Solids

Non-covalent interactions play a crucial role in the stabilization and organization of crystal structures of coordination compounds containing this compound. mdpi.comnih.govresearchgate.netresearchgate.net These interactions, including hydrogen bonding and π-stacking, govern the assembly of individual coordination units into higher-dimensional supramolecular architectures. mdpi.comnih.govresearchgate.netacs.org

Hydrogen bonding is a dominant non-covalent interaction that significantly influences the crystal packing of this compound-containing coordination solids. mdpi.comnih.govresearchgate.netresearchgate.net The amino group of the this compound ligand is a potent hydrogen bond donor, while the pyrazine (B50134) nitrogen atoms can act as acceptors. rsc.orgresearchgate.net This dual functionality allows for the formation of extensive hydrogen-bonding networks.

In numerous structures, intermolecular hydrogen bonds involving the amino group and coordinated or lattice water molecules as donors, and carboxylate oxygen atoms or non-coordinating heterocyclic nitrogen atoms as acceptors, lead to the formation of three-dimensional networks. researchgate.net For instance, in cobalt(II) and copper(II) coordination polymers with 2-aminopyrazine and phthalic acid, the solid-state structures are stabilized by hydrogen bonds that generate two-dimensional layered assemblies. mdpi.comnih.govresearchgate.net The formation of specific hydrogen-bonding motifs, such as the R22(8) ring, is a recurring feature in the crystal packing of aminopyrazine derivatives, leading to the formation of linear chains that can further assemble into 2D polymeric sheets. mdpi.com

The table below provides examples of hydrogen bonding interactions in this compound coordination compounds.

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Resulting Structure | Ref. |

| {[Co(C5H4N3O2)2(H2O)2]} | Water molecules, Amino groups | Carboxylate O atoms, Heterocyclic N atoms | 3D network | researchgate.net |

| {[Cu(HL1)2(μ-L2)H2O]·H2O}n (L2 = 2-aminopyrazine) | Amino group | Phthalate moiety | 2D layered structure | mdpi.comnih.govresearchgate.net |

| {[M(H2O)4(ampyz)2]M(H2O)62(H2O)2} (M=Co, Fe) | ampyz ligand, water molecules | Sulfate anion | 3D supramolecular structure | rsc.org |

| {Chloro-substituted pyrazin-2-amine Copper(I) Bromide Complexes} | Amino group | Pyrazine N-atom | 2D and 3D polymeric sheets | mdpi.com |

Aromatic and π-stacking interactions are significant non-covalent forces that contribute to the stability and arrangement of this compound coordination solids. mdpi.comnih.govresearchgate.netacs.orgnih.govencyclopedia.pubrsc.orgwikipedia.org These interactions occur between the electron-rich π-systems of the pyrazine rings. encyclopedia.pub

The interplay between π-stacking and other non-covalent interactions, such as hydrogen bonding, is crucial in determining the final crystal packing. For example, in some cobalt and iron complexes, monomeric units are assembled by both intermolecular hydrogen bonding and π–π stacking via the this compound moieties to form 2D sheets. rsc.org Furthermore, N–H···π interactions, where the amino group's hydrogen atom interacts with the π-system of a neighboring aromatic ring, have been identified as an important stabilizing force in some copper(II) and cobalt(II) coordination polymers. mdpi.comnih.govresearchgate.net The presence of lone pair (lp)···π interactions, where a lone pair from an atom like oxygen interacts with the pyrazine ring, can also contribute to the supramolecular assembly. rsc.org

| Compound/System | Type of π-Interaction | Description | Ref. |

| {[Ag2(L)(carboxylate)2]} | π–π stacking | Centroid–centroid distance of 3.643 (5) Å, consolidating the 3D architecture. | researchgate.net |

| {[M(H2O)4(ampyz)2]M(H2O)62(H2O)2} (M=Co, Fe) | π–π stacking | Assembles monomeric complex units into 2D sheets. | rsc.org |

| {Co(HL1)2(μ-L2)(H2O)2}n (L2 = 2-aminopyrazine) | N–H···π interaction | Stabilizes the two-dimensional layered structure. | mdpi.comnih.govresearchgate.net |

| {(C5H7N2)4Ni(C3H2O4)2(H2O)22} | lp⋯π and π⋯π stacking | A chain of non-covalent interactions stabilizing the supramolecular network. | rsc.org |

Hydrogen Bond Contributions to Crystal Packing

Spectroscopic and Electronic Properties of Aminopyrazine Coordination Compounds

The spectroscopic and electronic properties of coordination compounds containing this compound are of significant interest, providing insights into their structure, bonding, and potential applications.

Through X-ray crystallography, it has been established that this compound can coordinate to metal ions in a monodentate or a bridging fashion, leading to the formation of discrete molecules or extended coordination polymers. mdpi.commdpi.comnih.govresearchgate.net For example, in Co(II) and Cu(II) coordination polymers with phthalic acid and 2-aminopyrazine, X-ray analysis revealed that the aminopyrazine ligand is responsible for the formation of infinite one-dimensional chains. mdpi.comnih.govresearchgate.netnih.gov The coordination geometry around the metal ions, such as octahedral or square pyramidal, is also determined with high accuracy. researchgate.netnih.gov

Furthermore, X-ray diffraction allows for the detailed analysis of non-covalent interactions, such as hydrogen bonds and π-stacking, which are crucial for understanding the supramolecular assembly. mdpi.comnih.govresearchgate.netresearchgate.net The precise location of all atoms, including those of solvent molecules, helps in elucidating the complex hydrogen-bonding networks that stabilize the crystal structures. researchgate.net

The table below presents selected crystallographic data for some this compound coordination compounds.

| Compound | Metal Center | Coordination Geometry | Key Structural Feature | Ref. |

| {[Co(C5H4N3O2)2(H2O)2]} | Co(II) | Slightly distorted octahedral | N,O-chelation by 3-aminopyrazine-2-carboxylate. | researchgate.net |

| {[Cu(HL1)2(μ-L2)H2O]·H2O}n (L2 = 2-aminopyrazine) | Cu(II) | Elongated (4 + 1) square pyramidal | Bridging 2-aminopyrazine ligand forms a 1D chain. | mdpi.comnih.govresearchgate.net |

| {[M(H2O)4(ampyz)2]M(H2O)62(H2O)2} (M=Co, Fe) | Co(II), Fe(II) | Not specified | Isomorphous structures with monomeric complex units. | rsc.org |

| {Cu(bmim)2Cl2} | Cu(II) | Quasi-regular tetragonal | Monomeric tetra-coordinated complex. | nih.gov |

Silver(I) coordination polymers with aminopyrazine as a bridging ligand have been shown to be strongly luminescent in the solid state at room temperature. researchgate.netacs.org The emissive excited state in these complexes has been identified as an intraligand (³IL) excited state. researchgate.netacs.org In some cases, dual emission bands (blue and green) can be observed upon excitation at different wavelengths. researchgate.net

Lanthanide complexes incorporating aminopyrazine derivatives, such as 3-aminopyrazine-2-carboxylic acid, have also been studied for their luminescent properties. capes.gov.brmdpi.comnih.gov The aminopyrazine-based ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic luminescence. mdpi.com The luminescence intensity of these lanthanide complexes can be significantly enhanced by coupling with plasmonic nanoparticles, such as Ag@SiO₂. mdpi.comnih.gov The enhancement factor is dependent on the spectral overlap between the emission bands of the complex and the surface plasmon resonance absorption bands of the nanoparticles. mdpi.comnih.gov

The photophysical properties of heterobimetallic complexes containing aminopyrazine-based ligands have also been explored. For instance, an Ir(III)-Pt(II) complex with a di-aminopyrazine bridging ligand displayed excitation wavelength-dependent dual singlet and triplet emissions. researchgate.net

The table below summarizes the luminescence properties of some aminopyrazine coordination compounds.

| Compound/System | Metal Ion(s) | Emission Color/Wavelength | Key Finding | Ref. |

| {Silver(I) halogenido coordination polymers with aminopyrazine} | Ag(I) | Blue (λmax = 430-445 nm), Green (λmax = 530-545 nm) | Strong solid-state luminescence with a ³IL excited state. | researchgate.netacs.org |

| {RE(phen)(ampca)3·3H2O} (RE=Eu, Tb; ampca = 3-aminopyrazine-2-carboxylic acid) | Eu(III), Tb(III) | Red (Eu), Green (Tb) | Luminescence enhancement by Ag@SiO₂ nanoparticles. | mdpi.comnih.gov |

| {[(ppy)2Ir(dapz)PtCl2]Cl} (dapz = 2,5-di(N-methyl-N′-(pyrid-2-yl)amino)pyrazine) | Ir(III), Pt(II) | Dual singlet and triplet emissions | Excitation wavelength-dependent emission. | researchgate.net |

| {Zinc(II) and Cadmium(II) SCMs with N-(4-pyridyl)nicotinamide} | Zn(II), Cd(II) | Not specified | Complexation enhanced the fluorescence properties of the ligand. | mdpi.com |

Medicinal Chemistry Research on Aminopyrazine Derivatives: Compound Design and Mechanistic Underpinnings

Rational Design and Synthesis of Bioactive Aminopyrazines

The rational design and synthesis of bioactive aminopyrazines are pivotal in the development of new therapeutic agents. This process involves a deep understanding of how the chemical structure of a molecule relates to its biological activity, the use of innovative discovery techniques, and the application of powerful computational tools to predict and refine molecular interactions.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of aminopyrazine derivatives influence their biological activity. By systematically modifying the aminopyrazine scaffold and observing the effects on potency and selectivity, researchers can identify key pharmacophoric elements.

A systematic investigation into aminopyrazine inhibitors of the mitotic kinase Nek2 provides a clear example of SAR elucidation. acs.org Starting from a high-throughput screening (HTS) hit, aminopyrazine 2 , researchers explored the impact of various substitutions. acs.org The aminopyrazine ring itself was found to be crucial, forming two hydrogen bonds with the hinge region of Nek2, a common interaction for many kinase inhibitors. acs.org

The trimethoxyphenyl group attached to the pyrazine (B50134) ring plays a significant role in the compound's potency. acs.org This group is positioned at the entrance of the ATP pocket, where the phenyl ring engages in hydrophobic interactions with specific amino acid residues like Ile14 and Gly92. acs.org The importance of the methoxy (B1213986) groups was demonstrated by the progressive loss of activity as they were removed. Deletion of one methoxy group resulted in a slight decrease in activity, while removal of all methoxy groups led to a significant drop in affinity. acs.org Furthermore, complete removal of the phenyl group resulted in an approximately 50-fold decrease in activity, highlighting the critical nature of this moiety for binding. acs.org

Modifications to the piperidine (B6355638) ring also yielded important SAR insights. Substitution on this ring led to the identification of compound 31 as the most active in the series, which also demonstrated good selectivity against other kinases like Plk1. acs.org The piperidine ring is positioned between Phe148 and the gatekeeper residue Met86, indicating its role in anchoring the inhibitor within the binding site. acs.org

In a different context, SAR studies on pyrazinyl derivatives have shown that the presence and position of hydroxyl groups on an attached benzene (B151609) ring are critical for anticancer activity. researcher.life Specifically, a hydroxyl group in the ortho position was found to be a key feature for the biological activity of the evaluated compounds. researcher.life

These examples underscore the power of SAR studies in medicinal chemistry. By systematically altering the chemical structure of 4-aminopyrazine derivatives and assessing the resulting changes in biological activity, researchers can build a comprehensive understanding of the molecular features required for a desired therapeutic effect. This knowledge is then used to guide the design of more potent and selective drug candidates.

Table 1: SAR of Aminopyrazine Derivatives as Nek2 Kinase Inhibitors

| Compound | Modification from Parent Compound 2 | Nek2 IC50 (µM) | Fold Change from Compound 2 |

| 2 | 3,4,5-trimethoxyphenyl | 0.05 | 1 |

| 3 | 3,5-dimethoxyphenyl | 0.07 | 1.4 |

| 4 | 3,4-dimethoxyphenyl | 0.09 | 1.8 |

| 5 | 3-methoxyphenyl | 0.22 | 4.4 |

| 6 | 4-methoxyphenyl | >10 | >200 |

| 7 | Phenyl | 0.53 | 10.6 |

| 8 | No phenyl group | 2.4 | 48 |

| Data sourced from J. Med. Chem. 2010, 53, 21, 7554–7565 acs.org |

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the quest for novel drug candidates, including those based on the aminopyrazine scaffold. openaccessjournals.comnih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. openaccessjournals.comwikipedia.org These fragments, typically with molecular weights under 300 Da, serve as starting points for the development of more potent, drug-like molecules. openaccessjournals.comfrontiersin.org FBDD offers several advantages over traditional high-throughput screening (HTS), including higher hit rates and the ability to explore chemical space more efficiently. openaccessjournals.comnih.gov

The core principle of FBDD involves identifying these weakly binding fragments and then optimizing their interactions to achieve higher affinity and selectivity. wikipedia.org This optimization can proceed through several strategies, such as "fragment growing," where chemical moieties are added to the initial fragment to engage with nearby pockets on the target protein, or "fragment linking," where two or more fragments that bind to adjacent sites are connected. wikipedia.org

Sensitive biophysical techniques are essential for detecting the weak interactions between fragments and their targets. openaccessjournals.com Common methods include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR). openaccessjournals.com X-ray crystallography is particularly valuable as it provides detailed structural information about how the fragment binds, guiding subsequent optimization efforts. wikipedia.org

The application of FBDD has led to the successful development of several approved drugs, demonstrating its significant impact on medicinal chemistry. nih.govfrontiersin.org The aminopyrazine core, being a privileged scaffold in medicinal chemistry, is well-suited for inclusion in fragment libraries. Its ability to form key hydrogen bonds and participate in various molecular interactions makes it an attractive starting point for developing inhibitors against a range of targets.